3,4,6-trifluoropyridazine
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Overview
Description
3,4,6-Trifluoropyridazine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyridazine, where three hydrogen atoms are replaced by fluorine atoms at the 3, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trifluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the reaction of pyridazine with fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the fluorination process, allowing for higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trifluoropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can have different functional groups such as amino, thiol, or alkoxy groups, depending on the nucleophile used .
Scientific Research Applications
3,4,6-Trifluoropyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,4,6-trifluoropyridazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and molecular targets vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridazine: Similar in structure but with two fluorine atoms instead of three.
2,4,6-Trifluoropyridine: A fluorinated pyridine derivative with a different ring structure.
3,4,5-Trifluoropyridazine: Another trifluorinated pyridazine with fluorine atoms at different positions.
Uniqueness
3,4,6-Trifluoropyridazine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
CAS No. |
2386912-84-9 |
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Molecular Formula |
C4HF3N2 |
Molecular Weight |
134.06 g/mol |
IUPAC Name |
3,4,6-trifluoropyridazine |
InChI |
InChI=1S/C4HF3N2/c5-2-1-3(6)8-9-4(2)7/h1H |
InChI Key |
WFIPPSQFKJRDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1F)F)F |
Purity |
95 |
Origin of Product |
United States |
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